Potassium Trifluoro(3-methoxybenzyl)borate
Overview
Description
Potassium Trifluoro(3-methoxybenzyl)borate is a type of organoboron reagent . It is a bench-stable compound that is useful for Suzuki-Miyaura cross-coupling reactions and has been used for a variety of other C-C bond forming reactions . These reagents are compatible with a wide range of functional groups and are stable to many commonly used and harsh reaction conditions .
Molecular Structure Analysis
The molecular formula of Potassium Trifluoro(3-methoxybenzyl)borate is C8H8BF3KO . The molecular weight is 227.05 . More detailed structural information or a 3D model was not found in the search results.Scientific Research Applications
- Organotrifluoroborates, including potassium trifluoro(3-methoxybenzyl)borate, serve as valuable reagents for carbon–carbon bond-forming processes. They complement other organoboron reagents and offer advantages such as atom economy and stability. In cross-coupling reactions, they act as “protected” forms of boronic acids, gradually releasing their more reactive counterparts under basic conditions. This stability allows for practical improvements in transition metal-catalyzed cross-coupling protocols .
- Potassium trifluoro(3-methoxybenzyl)borate participates in heteroatom conversion reactions. These transformations involve replacing one heteroatom with another, leading to the synthesis of diverse organic compounds. The unique reactivity patterns of organotrifluoroborates make them valuable tools in achieving these conversions .
- As a catalyst, potassium trifluoro(3-methoxybenzyl)borate facilitates the reaction between alkenes and diols, resulting in the formation of alkenyl ethers. This process is useful for constructing complex molecules and functionalizing organic substrates .
- In organic synthesis, this compound catalyzes the reduction of alkenes with alkali metals (such as lithium or sodium) to yield amines. This transformation is valuable for creating nitrogen-containing compounds, which play essential roles in pharmaceuticals, agrochemicals, and materials science .
- Potassium trifluoro(3-methoxybenzyl)borate serves as an important intermediate in the synthesis of various organic compounds. Researchers use it to construct complex molecules, explore new reaction pathways, and develop novel building blocks for further studies .
- Scientists continue to investigate the reactivity and applications of potassium trifluoro(3-methoxybenzyl)borate. Its stability, ease of handling, and compatibility with various reaction conditions make it a valuable tool for designing new synthetic methodologies and advancing chemical research .
Cross-Coupling Reactions
Heteroatom Conversion
Synthesis of Alcohols and Ethers
Reduction of Nitrogen Compounds
Building Block for Organic Synthesis
Research and Development
Mechanism of Action
Target of Action
Potassium Trifluoro(3-methoxybenzyl)borate is an organoboron compound Organoboron compounds are generally known to interact with various organic compounds in chemical reactions .
Mode of Action
Organoboron compounds are often used in organic synthesis reactions due to their ability to form stable boronic acid surrogates .
Biochemical Pathways
Organoboron compounds are known to be involved in various chemical reactions such as oxidation, ritter-type amidation with nitriles, photo-allylation/photo-benzylation of carbonyl compounds, stereoselective nucleophilic addition, and suzuki cross-coupling .
Result of Action
As an organoboron compound, it is likely to participate in the formation of new bonds during chemical reactions .
Action Environment
The action, efficacy, and stability of Potassium Trifluoro(3-methoxybenzyl)borate can be influenced by various environmental factors. For instance, it is recommended to store this compound under inert atmosphere and at temperatures below -20°C . These conditions help maintain the stability of the compound and ensure its effectiveness in chemical reactions.
properties
IUPAC Name |
potassium;trifluoro-[(3-methoxyphenyl)methyl]boranuide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-3-7(5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSSPPRCLXJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=CC=C1)OC)(F)(F)F.[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium Trifluoro(3-methoxybenzyl)borate | |
CAS RN |
1569524-37-3 | |
Record name | potassium trifluoro[(3-methoxyphenyl)methyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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